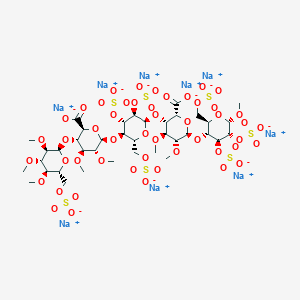
间苯酚磺酸钠
描述
Sodium m-phenolsulfonate, also known as Sodium 3-hydroxybenzenesulfonate, is a compound with the molecular formula C6H5NaO4S . It is a white or yellow crystalline powder used as an intermediate in the production of dyes and organic pigments .
Molecular Structure Analysis
The molecular structure of Sodium m-phenolsulfonate consists of a phenol ring (C6H5) with a sulfonate group (-SO3) and a sodium ion (Na+) . The average mass of the molecule is 196.156 Da, and the monoisotopic mass is 195.980621 Da .Physical And Chemical Properties Analysis
Sodium m-phenolsulfonate is a white or yellow crystalline powder . It is highly soluble in water . The compound has a molecular formula of C6H5NaO4S, an average mass of 196.156 Da, and a monoisotopic mass of 195.980621 Da .科学研究应用
Catalyst for Continuous-Flow Esterification
Sodium m-phenolsulfonate is utilized in the synthesis of a second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II). This resin acts as a robust acid resin catalyst, which is an improvement over its predecessor in terms of catalytic activity and stability. It’s particularly effective in continuous-flow esterification processes, providing higher yields compared to other commercial ion-exchanged acid catalysts .
Antioxidant in Food Industry
As a phenolic compound, Sodium m-phenolsulfonate exhibits antioxidant properties. It’s applied in the food industry, particularly in dairy products, as an additive to enhance color, taste, and storage stability. Its role extends to providing health benefits such as antibacterial, anti-hyperlipidemic, and neuroprotective properties .
Catalysis in Chemical Processes
In the realm of chemical synthesis, Sodium m-phenolsulfonate is a key ingredient in preparing catalysts for various reactions. Its application in the preparation of catalysts like PAFR II is crucial for processes such as esterification, which is a fundamental reaction in producing a wide array of chemical products.
未来方向
The future outlook for Sodium m-phenolsulfonate is positive, with steady growth anticipated during the forecasted period . The increasing demand for dyes and organic pigments in industries such as textiles and paper is a major driving factor for the market . Additionally, the expanding pharmaceutical and agrochemical sectors are expected to contribute to the market growth .
作用机制
Sodium m-Phenolsulfonate is a chemical compound with the molecular formula C6H5NaO4S . It belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It is known that phenolic compounds, which include sodium m-phenolsulfonate, are mainly biosynthesized by the shikimic acid pathway in advanced plants
属性
IUPAC Name |
sodium;3-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMNXFMNIFZLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162176 | |
| Record name | Sodium m-phenolsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14278-60-5 | |
| Record name | Sodium m-phenolsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium m-phenolsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM M-PHENOLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH50NPO23P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sodium m-phenolsulfonate in the synthesis of PAFR II, and how does this relate to the catalytic properties of the final resin?
A1: Sodium m-phenolsulfonate serves as a key monomer in the synthesis of the second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) catalyst []. It undergoes a condensation polymerization reaction with paraformaldehyde in the presence of an acidic catalyst (H2SO4). The sulfonic acid group (-SO3H) from Sodium m-phenolsulfonate is incorporated into the resin structure. These sulfonic acid groups are the active sites responsible for the catalytic activity of PAFR II in esterification reactions. The strategic positioning of the sulfonic acid group (meta to the phenolic hydroxyl) in PAFR II, as opposed to the para position in the previous generation catalyst, contributes to its enhanced activity and stability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



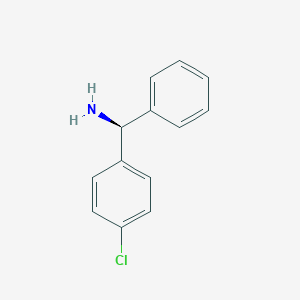

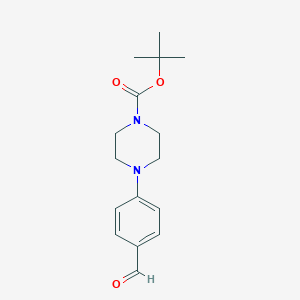
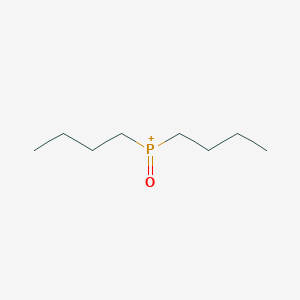
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)


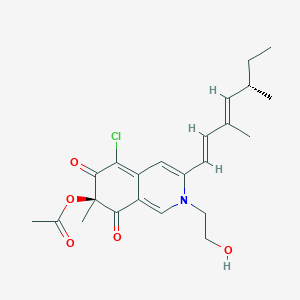

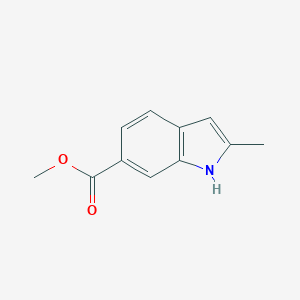
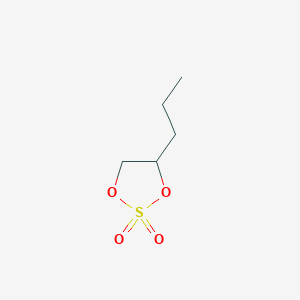

![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
